Superior Potency and Selectivity for α4β1 Over α4β7 Compared to BIO-1211
BIO-5192 hydrate demonstrates greater potency and significantly higher selectivity for the α4β1 integrin over the closely related α4β7 integrin compared to the commonly used alternative, BIO-1211. In standardized binding assays, BIO-5192 hydrate inhibits α4β1 with an IC50 of 1.8 nM and requires concentrations greater than 500 nM to inhibit α4β7, representing a >277-fold selectivity window . In contrast, BIO-1211 inhibits α4β1 with an IC50 of 4 nM and α4β7 with an IC50 of 2,000 nM, representing only a 500-fold selectivity window .
| Evidence Dimension | α4β1 vs α4β7 Selectivity |
|---|---|
| Target Compound Data | IC50 α4β1 = 1.8 nM; IC50 α4β7 > 500 nM |
| Comparator Or Baseline | BIO-1211: IC50 α4β1 = 4 nM; IC50 α4β7 = 2,000 nM |
| Quantified Difference | BIO-5192 hydrate is ~2.2-fold more potent against α4β1 and >4-fold more selective against α4β7 relative to BIO-1211. |
| Conditions | In vitro integrin binding assays using recombinant proteins. |
Why This Matters
This superior selectivity profile minimizes off-target effects in complex biological systems, ensuring that observed phenotypic changes can be confidently attributed to α4β1 antagonism rather than unintended α4β7 modulation.
